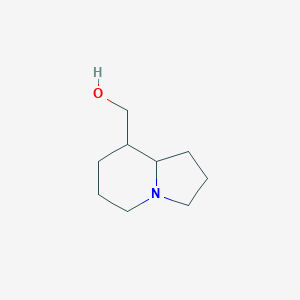

(Octahydro-indolizin-8-YL)-methanol

説明

(Octahydro-indolizin-8-YL)-methanol is a chemical compound with the molecular formula C9H17NO It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Octahydro-indolizin-8-YL)-methanol typically involves the reduction of indolizine derivatives. One common method is the hydrogenation of indolizine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-indolizine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxymethylation reactions. The use of high-pressure hydrogenation reactors and automated systems for reagent addition and product separation enhances the yield and purity of the final product.

生物活性

(Octahydro-indolizin-8-YL)-methanol is a chemical compound derived from indolizine, a bicyclic nitrogen-containing heterocycle. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reduction of indolizine derivatives. A common method includes hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-indolizine is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide to yield the final product.

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. Research indicates that derivatives of indolizine exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against human farnesyltransferase, an enzyme implicated in cancer progression.

A notable study demonstrated that methanolic extracts containing indolizine derivatives reduced cell viability in colorectal cancer (HCT116) and melanoma (B16F10) cell lines by up to 50% at concentrations ranging from 500 to 600 μg/ml .

| Compound | Cell Line | IC50 Value (μg/ml) |

|---|---|---|

| This compound | HCT116 | 500-600 |

| Related Indolizine Derivative | B16F10 | 500-600 |

Antimicrobial Activity

Indolizine derivatives, including this compound, have also been evaluated for their antimicrobial properties. Certain spirooxindole compounds derived from indolizines have demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : Compounds related to this compound have been reported to inhibit enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : Some studies suggest that indolizine derivatives possess antioxidant capabilities, which could contribute to their protective effects against oxidative stress in cells.

Case Studies

A review of case studies involving methanol and its derivatives highlights the potential risks associated with methanol toxicity; however, it also underscores the importance of understanding the biological implications of methanol-related compounds. For instance, methanol poisoning has been linked to severe ocular toxicity and neurological damage, emphasizing the need for careful handling and study of methanol derivatives in therapeutic contexts .

Future Directions

Research on this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which these compounds exert their biological effects.

- Formulation Development : Exploring formulation strategies that enhance bioavailability and therapeutic outcomes.

特性

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGBSBEMJWBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2CCCN2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553441 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111975-29-2 | |

| Record name | (Octahydroindolizin-8-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。